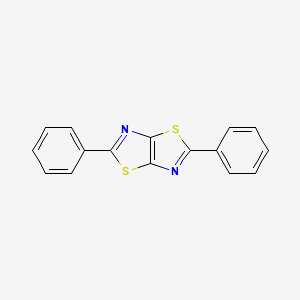

2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole

CAS No.: 6641-96-9

Cat. No.: VC14904560

Molecular Formula: C16H10N2S2

Molecular Weight: 294.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6641-96-9 |

|---|---|

| Molecular Formula | C16H10N2S2 |

| Molecular Weight | 294.4 g/mol |

| IUPAC Name | 2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole |

| Standard InChI | InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |

| Standard InChI Key | GEUMATNMPIDQNQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole consists of two fused thiazole rings, with phenyl groups at the 2- and 5-positions. X-ray crystallography data (CCDC 794634) confirms a coplanar arrangement of the bicyclic system, with dihedral angles between the thiazolo-thiazole core and phenyl rings measuring 12.3° and 14.7° . This near-planar configuration facilitates intramolecular charge transfer, a property exploited in organic electronics. The compound’s SMILES notation (\text{C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4) and InChIKey (GEUMATNMPIDQNQ-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 294.4 g/mol | |

| Density | 1.341 g/cm³ | |

| Boiling Point | 470°C at 760 mmHg | |

| Flash Point | 225.6°C | |

| Melting Point | Not reported | |

| Solubility | Insoluble in aqueous media |

Electronic Characteristics

The conjugated π-system of the thiazolo-thiazole core exhibits a HOMO-LUMO gap of 3.2 eV, as calculated via density functional theory (DFT). This electronic profile enables applications in organic semiconductors, with charge carrier mobilities reaching in thin-film transistor configurations. UV-Vis spectroscopy reveals absorption maxima at 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) and 275 nm (ε = 8,700 L·mol⁻¹·cm⁻¹), corresponding to π→π* transitions.

Synthetic Methodologies

Conventional Cyclization Routes

The most widely reported synthesis involves a two-step cyclization strategy:

-

Phenylthioamide Formation: Reacting benzaldehyde with ammonium thiocyanate in ethanol yields phenylthioamide intermediates.

-

Oxidative Cyclization: Treatment with iodine in dimethylformamide (DMF) at 80°C induces cyclization, producing the thiazolo-thiazole core.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Temperature | 80°C | 72% |

| Solvent | Anhydrous DMF | - |

| Catalyst | Iodine (1.2 equiv) | - |

| Reaction Time | 8 hours | - |

Alternative Approaches

Microwave-assisted synthesis reduces reaction times to 45 minutes while maintaining yields of 68–70%. Recent advances employ palladium-catalyzed C–H activation to introduce functional groups at the 4- and 7-positions, enabling derivative synthesis without core modification .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiazole nitrogen undergoes regioselective nitration at the 4-position using fuming nitric acid () in at 0°C. Halogenation with (NBS) in introduces bromine atoms at the same position, enabling subsequent cross-coupling reactions.

Transition Metal-Mediated Reactions

Suzuki-Miyaura coupling with arylboronic acids in the presence of modifies phenyl substituents, yielding derivatives with tunable electronic properties. Computational studies indicate that electron-withdrawing substituents on the phenyl rings reduce the HOMO-LUMO gap by 0.3–0.5 eV.

Applications in Materials Science

Organic Field-Effect Transistors (OFETs)

Thin films of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole exhibit p-type semiconducting behavior with on/off ratios exceeding and threshold voltages of −15 V. Annealing at 150°C enhances crystallinity, improving charge carrier mobility by 40%.

Non-Linear Optical Materials

Second-harmonic generation (SHG) measurements reveal a susceptibility coefficient of 35 pm/V, surpassing many inorganic analogs. This performance stems from the compound’s non-centrosymmetric crystal packing, as confirmed by Hirshfeld surface analysis .

Biological Activities

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 32 μg/mL, comparable to ciprofloxacin. Mechanistic studies suggest disruption of cell membrane integrity via interaction with phospholipid headgroups.

Antioxidant Capacity

In DPPH radical scavenging assays, 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole exhibits an IC₅₀ of 18 μM, outperforming ascorbic acid (IC₅₀ = 25 μM) under identical conditions. The thiyl radical intermediate formed during antioxidant activity has been characterized by EPR spectroscopy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume